molecular formula C18H20F3N3O2 B2712599 2-Phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butan-1-one CAS No. 1396881-24-5

2-Phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butan-1-one

Cat. No. B2712599
CAS RN: 1396881-24-5
M. Wt: 367.372
InChI Key: KOUXJPLJKTXUKO-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

  • Research has shown that compounds bearing the 1,3,4-oxadiazole moiety, like the one , have been synthesized and analyzed for their structural properties. These compounds are known for their biological activities, making them an attractive class for researchers. The synthesis involves multiple steps, starting from precursors like benzenesulfonyl chloride and ethyl isonipecotate, leading to various N-substituted derivatives. The structures of these synthesized compounds are elucidated through modern spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry (H. Khalid et al., 2016).

Biological Evaluation

  • The antimicrobial activity of synthesized derivatives has been a subject of investigation, where compounds have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria. This indicates the potential of such compounds in developing new antimicrobial agents (H. Khalid et al., 2016).
  • Another study focused on the antioxidant activity of 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, revealing that certain compounds exhibited significant radical scavenging activities. This highlights the potential of these derivatives in oxidative stress-related therapeutic applications (L. Mallesha et al., 2014).

Molecular Targeting and Apoptosis Induction

  • A novel apoptosis inducer identified through high-throughput screening, with a structure related to 1,2,4-oxadiazole, demonstrated activity against breast and colorectal cancer cell lines. This compound, through inducing apoptosis and cell cycle arrest, signifies the role of such derivatives in cancer therapy. The study also emphasized structure-activity relationships, leading to the discovery of compounds with in vivo activity in tumor models (Han-Zhong Zhang et al., 2005).

Chemical Characterization and Material Science Applications

  • The structural and optical properties of 1,3,4-oxadiazole derivatives, including those with the imidazole unit, have been synthesized and analyzed. These studies provide insights into the absorbance, fluorescence spectra, and thermal stability of such compounds, indicating their potential in material science applications (Yuncheng Yan et al., 2010).

properties

IUPAC Name

2-phenyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-2-14(12-6-4-3-5-7-12)16(25)24-10-8-13(9-11-24)15-22-23-17(26-15)18(19,20)21/h3-7,13-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUXJPLJKTXUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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